2-allyl-N,N-dimethylaniline
Overview
Description
2-Allyl-N,N-dimethylaniline is an organic compound that belongs to the class of N-alkylated anilines. This compound is characterized by the presence of an allyl group and two methyl groups attached to the nitrogen atom of an aniline ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals and electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-allyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with an allyl halide. One common method is the reaction of N,N-dimethylaniline with allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes using heterogeneous catalysts. For example, zirconium dioxide supported tungsten oxide catalysts have been employed for the selective monoallylation of anilines, providing high yields and excellent selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Allyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted anilines depending on the electrophile used.
Scientific Research Applications
2-Allyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 2-allyl-N,N-dimethylaniline involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the dimethylamino group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
N-Allylaniline: Contains an allyl group but lacks the dimethyl substitution on the nitrogen atom.
N,N-Diallylaniline: Contains two allyl groups, making it more reactive in electrophilic addition reactions.
Uniqueness: 2-Allyl-N,N-dimethylaniline is unique due to the presence of both an allyl group and two methyl groups on the nitrogen atom. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N,N-dimethyl-2-prop-2-enylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-7-10-8-5-6-9-11(10)12(2)3/h4-6,8-9H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVODJHPDRXHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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